1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone
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Overview
Description
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone is an organic compound characterized by a thienyl ring substituted with a phenylsulfanyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone typically involves the reaction of 5-phenylsulfanyl-2-thiophenecarboxylic acid with nitric acid to introduce the nitro group, followed by acylation to form the ethanone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also contribute to its activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-Phenylsulfanyl-2-thienyl)ethanone: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitro-2-thienyl)ethanone: Lacks the phenylsulfanyl group, affecting its overall properties and applications.
1-(5-Phenylsulfanyl-4-nitro-2-furyl)ethanone:
Uniqueness
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone is unique due to the presence of both the phenylsulfanyl and nitro groups on the thienyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
90680-28-7 |
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Molecular Formula |
C12H9NO3S2 |
Molecular Weight |
279.33 |
IUPAC Name |
1-(4-nitro-5-phenylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO3S2/c1-8(14)11-7-10(13(15)16)12(18-11)17-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
WZNUDHSRSDPPHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P22074; P-22074; P22074 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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